molecular formula C23H30O3 B12407045 Melengestrol-d5

Melengestrol-d5

Cat. No.: B12407045
M. Wt: 359.5 g/mol
InChI Key: OKHAOBQKCCIRLO-PWHZTNLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melengestrol-d5 is a deuterium-labeled derivative of melengestrol, a steroidal progestin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The incorporation of deuterium atoms into the molecular structure of this compound allows for precise quantitation and tracing in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melengestrol-d5 involves the deuteration of melengestrol. Deuterium, a stable isotope of hydrogen, is introduced into the molecular structure of melengestrol through specific chemical reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The production is carried out under stringent quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

Melengestrol-d5 undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .

Scientific Research Applications

Melengestrol-d5 is widely used in scientific research for various applications, including:

    Chemistry: As an internal standard in mass spectrometry for the quantitation of melengestrol and its metabolites.

    Biology: In studies involving hormone receptor interactions and metabolic pathways.

    Medicine: In pharmacokinetic and pharmacodynamic studies to understand the behavior of melengestrol in biological systems.

    Industry: In the development and quality control of pharmaceuticals and veterinary products .

Mechanism of Action

The mechanism of action of melengestrol-d5 is similar to that of melengestrol. It acts as a progestin, binding to progesterone receptors and modulating their activity. This interaction influences various physiological processes, including reproductive functions and hormone regulation. The deuterium labeling does not significantly alter the biological activity of the compound but allows for precise tracking and quantitation in research studies .

Comparison with Similar Compounds

Similar Compounds

    Melengestrol: The non-deuterated form of melengestrol-d5.

    Melengestrol acetate: An acylated derivative used as a growth promoter in animals.

    Megestrol acetate: Another steroidal progestin with similar biological activity.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical applications. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .

Properties

Molecular Formula

C23H30O3

Molecular Weight

359.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-16-methylidene-17-(2,2,2-trideuterioacetyl)-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1/i3D3,6D2

InChI Key

OKHAOBQKCCIRLO-PWHZTNLISA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H]

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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